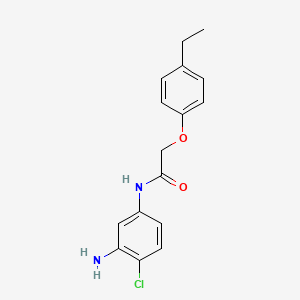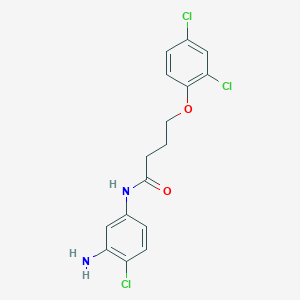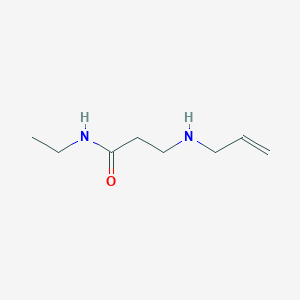![molecular formula C20H27NO4 B1385203 N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline CAS No. 1040686-67-6](/img/structure/B1385203.png)
N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline involves several steps. Typically, the synthetic route includes the reaction of 2-(2-ethoxyethoxy)benzyl chloride with 3-(2-methoxyethoxy)aniline under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound includes studying its potential therapeutic effects and its interactions with biological targets.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline can be compared with other similar compounds such as:
- N-[2-(2-Methoxyethoxy)benzyl]-3-(2-ethoxyethoxy)aniline
- N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-ethoxyethoxy)aniline
- N-[2-(2-Methoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline
These compounds share similar structural features but differ in the positioning and type of substituents on the benzyl and aniline moieties. The uniqueness of this compound lies in its specific combination of ethoxyethoxy and methoxyethoxy groups, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3-(2-methoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-3-23-12-14-25-20-10-5-4-7-17(20)16-21-18-8-6-9-19(15-18)24-13-11-22-2/h4-10,15,21H,3,11-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNFRMUPNRRKLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)



![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)






